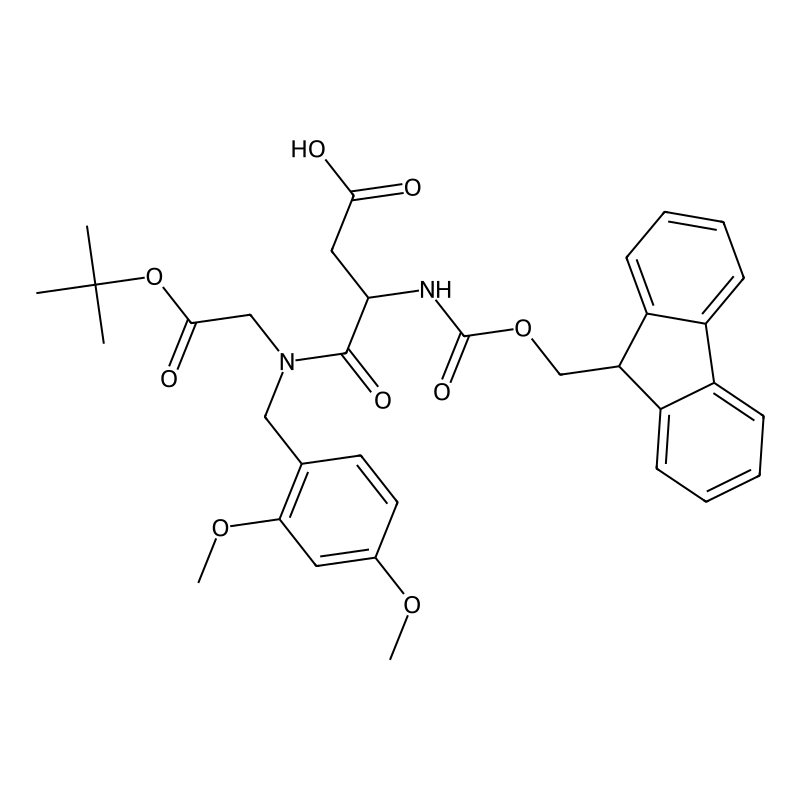

Fmoc-asp(otbu)-(dmb)gly-oh

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in Solid Phase Peptide Synthesis

Scientific Field: This application falls under the field of Biochemistry, specifically in Peptide Synthesis .

Summary of the Application: Fmoc-Asp(OtBu)-OH is a Fmoc protected amino acid used in solid phase peptide synthesis . This method is the choice for the synthesis of peptides in both research and industrial settings .

Methods of Application: The so-called Fmoc/tBu solid-phase synthesis involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . Fmoc-Asp(OtBu)-OH is used to prevent the formation of aspartimide by-products in this synthesis .

Results or Outcomes: The use of Fmoc-Asp(OtBu)-OH in solid phase peptide synthesis has been successful in preventing the formation of aspartimide by-products, leading to more accurate and efficient peptide synthesis .

Application in the Synthesis of Cyclopropane Carboxylic Acids

Scientific Field: This application falls under the field of Organic Chemistry, specifically in Cyclopropane Carboxylic Acids Synthesis .

Methods of Application: The synthesis involves the use of Fmoc-Asp(OtBu)-OH as a ligand in a palladium-catalyzed reaction. The C-H activation of cyclopropane carboxamides is achieved using this catalyst system .

Results or Outcomes: The use of Fmoc-Asp(OtBu)-OH in this synthesis has been successful in producing cis-substituted cyclopropane carboxylic acids .

Fmoc-asp(otbu)-(dmb)gly-oh, also known as N-alpha-(9-fluorenylmethyloxycarbonyl)-L-aspartic acid beta-t-butyl ester-N’-(2,4-dimethoxybenzyl)-glycine, is a synthetic peptide derivative utilized primarily in peptide synthesis. This compound features several key structural elements: the Fmoc (9-fluorenylmethyloxycarbonyl) group, which serves as a protecting group for the amino functionality; the t-butyl ester of aspartic acid, which enhances solubility and stability; and the dimethoxybenzyl (Dmb) group, which prevents undesired side reactions during synthesis .

The compound has a molecular weight of approximately 618.67 g/mol and is typically presented as a white to light yellow powder with high purity levels exceeding 98% .

- Deprotection Reactions: The Fmoc group can be removed using base conditions, typically with piperidine, allowing for the coupling of subsequent amino acids.

- Cleavage Reactions: The Dmb group is removed during TFA (trifluoroacetic acid) cleavage, regenerating the glycine residue and facilitating the release of the peptide from the resin .

- Coupling Reactions: Standard coupling methods such as PyBOP/DIPEA or DIPCDI/HOBt can be employed to link this dipeptide to other amino acids during solid-phase peptide synthesis (SPPS) .

The synthesis of Fmoc-asp(otbu)-(dmb)gly-oh typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids while minimizing side reactions. Key steps include:

- Resin Preparation: A suitable resin is functionalized to anchor the first amino acid.

- Fmoc Deprotection: The Fmoc group is removed using a base.

- Coupling: The next amino acid (in this case, glycine with Dmb protection) is coupled using standard coupling reagents.

- Repetition: These steps are repeated for additional amino acids until the desired peptide sequence is achieved.

- Cleavage and Deprotection: Finally, TFA is used to cleave the peptide from the resin and remove protecting groups .

Fmoc-asp(otbu)-(dmb)gly-oh finds applications primarily in:

- Peptide Synthesis: It is used to construct peptides that may have therapeutic or research applications.

- Drug Development: Peptides synthesized from this compound can serve as potential drug candidates or research tools in pharmacology.

- Bioconjugation Studies: The unique properties of this compound make it suitable for studies involving protein interactions and modifications .

Several compounds share structural similarities with Fmoc-asp(otbu)-(dmb)gly-oh, each with unique properties:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Fmoc-Asp(OtBu)-Gly-OH | Similar backbone but lacks Dmb protection | More prone to aggregation without Dmb |

| Fmoc-Ala-(Dmb)Gly-OH | Contains alanine instead of aspartic acid | Different amino acid influences biological activity |

| Fmoc-Lys(Dmb)-Gly-OH | Incorporates lysine, enhancing positive charge | Useful in studying cationic interactions |

| Fmoc-Gly(Dmb)-Ala-OH | Glycine at the N-terminal position | Simplifies synthesis due to smaller side chain |

These compounds illustrate variations in amino acid composition and protective strategies that can influence peptide behavior and stability during synthesis .

Molecular Formula: C34H38N2O9

Fmoc-Asp(OtBu)-(Dmb)Gly-OH possesses the molecular formula C34H38N2O9, representing a complex dipeptide derivative with multiple protecting groups [2] [3]. This formula indicates the presence of 34 carbon atoms, 38 hydrogen atoms, 2 nitrogen atoms, and 9 oxygen atoms within the molecular structure [2]. The molecular composition reflects the incorporation of the fluorenylmethoxycarbonyl protecting group, aspartic acid with tert-butyl ester protection, and glycine with 2,4-dimethoxybenzyl backbone modification [1] [2].

Molecular Weight: 618.68

The molecular weight of Fmoc-Asp(OtBu)-(Dmb)Gly-OH is precisely 618.68 daltons [2] [3] [5]. This molecular weight calculation accounts for all constituent atoms and protecting groups present in the dipeptide structure [2]. The substantial molecular weight reflects the presence of multiple bulky protecting groups, including the fluorenylmethoxycarbonyl group and the 2,4-dimethoxybenzyl moiety [1] [2].

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 618.68 g/mol | [2] [3] [5] |

| Exact Mass | 618.257751 | [7] |

| Density | 1.3±0.1 g/cm³ | [4] [7] |

| Boiling Point | 818.3±65.0 °C at 760 mmHg | [4] [7] |

| Flash Point | 448.7±34.3 °C | [4] [7] |

CAS Number: 900152-72-9

The Chemical Abstracts Service registry number for Fmoc-Asp(OtBu)-(Dmb)Gly-OH is 900152-72-9 [2] [3] [5]. This unique identifier serves as the standardized reference for this specific dipeptide derivative across chemical databases and regulatory documentation [2] [3]. The CAS number facilitates precise identification and procurement of this specialized peptide synthesis building block [2] [3].

Stereochemical Configuration

Fmoc-Asp(OtBu)-(Dmb)Gly-OH maintains the natural L-configuration at the aspartic acid residue, as indicated by the (2S) stereochemical designation in its systematic nomenclature [3] [5]. The aspartic acid component retains its naturally occurring stereochemistry, which is crucial for maintaining biological activity and proper peptide folding patterns [17] [19]. The stereochemical integrity is preserved throughout the protecting group installation process, ensuring that the final dipeptide derivative maintains the correct three-dimensional arrangement [15] [16].

The glycine residue, being achiral due to its two hydrogen atoms attached to the alpha carbon, does not contribute additional stereochemical complexity to the molecule [17]. However, the overall stereochemical configuration of the dipeptide is determined by the L-aspartic acid component, which establishes the fundamental chirality of the molecule [16] [17]. This stereochemical configuration is essential for proper integration into peptide chains during solid-phase peptide synthesis [15] [16].

Key Functional Groups

Fmoc Protection Group

The fluorenylmethoxycarbonyl protecting group serves as a base-labile amino-terminal protecting group in this dipeptide derivative [8] [9]. The Fmoc group consists of a fluorenyl ring system connected to a methoxycarbonyl moiety, providing exceptional stability under acidic conditions while remaining readily removable under basic conditions [8]. The fluorenyl ring system contributes significant steric bulk and aromatic character to the molecule, enhancing its chromatographic properties and facilitating purification procedures [8] [9].

The Fmoc protecting group exhibits strong ultraviolet absorption properties due to its extended aromatic system, enabling convenient monitoring during peptide synthesis procedures [9]. Removal of the Fmoc group is typically accomplished using piperidine in dimethylformamide, resulting in the formation of dibenzofulvene byproducts that can be readily monitored spectrophotometrically [8]. The base-labile nature of the Fmoc group makes it compatible with acid-labile protecting groups on amino acid side chains [8] [9].

tert-Butyl Ester Protection

The tert-butyl ester protecting group shields the aspartic acid side chain carboxyl functionality from unwanted reactions during peptide synthesis [10] [13]. This bulky protecting group provides excellent stability against nucleophilic attack and basic conditions while remaining readily cleavable under acidic conditions [10]. The tert-butyl group creates significant steric hindrance around the protected carboxyl group, preventing side reactions and maintaining the integrity of the aspartic acid residue [10] [13].

Deprotection of the tert-butyl ester typically occurs during the final acidolytic cleavage step using trifluoroacetic acid, simultaneously removing the peptide from the solid support resin [10]. The acid-labile nature of the tert-butyl protecting group ensures compatibility with the base-labile Fmoc protecting strategy commonly employed in solid-phase peptide synthesis [10] [13]. The bulky nature of the tert-butyl group also helps prevent premature cyclization reactions that could lead to aspartimide formation [10].

Dmb Backbone Protection

The 2,4-dimethoxybenzyl backbone protecting group represents a crucial modification that prevents aspartimide formation during peptide synthesis [1] [11] [29]. This protecting group is attached to the amide nitrogen of the glycine residue, disrupting the normal hydrogen bonding pattern in the peptide backbone [1]. The Dmb group effectively blocks the nucleophilic attack of the peptide backbone nitrogen on the aspartic acid side chain ester, preventing the formation of cyclic aspartimide intermediates [1] [29].

The 2,4-dimethoxybenzyl moiety contains two methoxy substituents that enhance its electron-donating properties and influence its chemical reactivity [11]. The backbone protection strategy using Dmb groups has become increasingly important for incorporating aspartic acid-glycine motifs without the formation of undesired side products [1] [29]. Removal of the Dmb protecting group occurs under acidic conditions, typically during the final trifluoroacetic acid cleavage step [1] [11].

Structural Analysis Techniques

Spectroscopic Characterization

Nuclear magnetic resonance spectroscopy serves as the primary method for structural characterization of Fmoc-Asp(OtBu)-(Dmb)Gly-OH [20] [21]. Proton nuclear magnetic resonance analysis reveals distinct chemical shift patterns for the various protecting groups and amino acid residues within the molecule [20]. The fluorenyl ring system of the Fmoc group produces characteristic aromatic signals in the 7-8 parts per million region, while the methoxy groups of the Dmb protecting group appear as sharp singlets around 3-4 parts per million [20] [21].

Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy, provide detailed information about through-bond connectivity and spatial relationships within the dipeptide structure [20] [21]. These advanced spectroscopic methods enable complete assignment of all proton signals and confirmation of the expected molecular structure [20]. The characteristic splitting patterns and coupling constants observed in the nuclear magnetic resonance spectra serve as fingerprints for structural verification [21].

Mass spectrometry analysis provides definitive molecular weight confirmation and fragmentation patterns characteristic of the protected dipeptide [24]. High-resolution mass spectrometry techniques can achieve mass accuracies sufficient to confirm the molecular formula C34H38N2O9 [24]. Tandem mass spectrometry experiments yield fragmentation patterns that provide structural information about the protecting groups and amino acid sequence [24].

Ultraviolet-visible absorption spectroscopy exploits the chromophoric properties of the fluorenyl ring system for quantitative analysis [35]. The Fmoc group exhibits strong absorption around 260-280 nanometers, enabling concentration determination and purity assessment [35]. Infrared spectroscopy provides complementary structural information through characteristic absorption bands for carbonyl groups, aromatic systems, and ether linkages present in the molecule [36].

Crystallographic Studies

X-ray crystallographic analysis of Fmoc-Asp(OtBu)-(Dmb)Gly-OH derivatives requires the growth of suitable single crystals for diffraction studies [22]. Crystallization screening typically employs various aqueous buffer systems with different pH values, salt concentrations, and organic additives to identify optimal crystallization conditions [22]. The presence of multiple protecting groups can influence crystal packing arrangements and intermolecular interactions within the crystal lattice [22].

Heavy atom incorporation strategies may be employed to facilitate phase determination during structure solution [22]. The introduction of iodine or bromine atoms through modified protecting groups can provide the anomalous scattering necessary for crystallographic phase determination [22]. Synchrotron radiation sources offer enhanced data collection capabilities for small molecule crystallographic studies of protected amino acid derivatives [22].

Crystal structure analysis reveals detailed three-dimensional arrangements of atoms within the molecule and provides precise bond lengths, bond angles, and torsion angles [22]. The crystallographic data enables comparison with theoretical predictions and validation of computational models [22]. Intermolecular interactions within the crystal lattice, including hydrogen bonding patterns and aromatic stacking interactions, provide insights into molecular recognition and self-assembly processes [22].

Computational Modeling of Structure

Molecular dynamics simulations provide detailed insights into the conformational flexibility and dynamic behavior of Fmoc-Asp(OtBu)-(Dmb)Gly-OH in solution [23]. These computational approaches model the motion of atoms over time, revealing preferred conformations and energy landscapes associated with different structural arrangements [23]. Force field parameters calibrated for amino acids and protecting groups enable accurate representation of intramolecular interactions [23].

Quantum mechanical calculations at the density functional theory level provide electronic structure information and optimized geometries for the protected dipeptide [23]. These ab initio methods can predict spectroscopic properties, including nuclear magnetic resonance chemical shifts and infrared vibrational frequencies [23]. Comparison between computed and experimental spectroscopic data serves as validation for the theoretical models [23].

Structure-based design algorithms utilize computational models to predict the behavior of Fmoc-Asp(OtBu)-(Dmb)Gly-OH during peptide synthesis reactions [23]. These predictive models can identify potential side reactions and optimize reaction conditions for improved synthetic outcomes [23]. Machine learning approaches are increasingly being applied to predict peptide synthesis success rates based on structural features of protected amino acid building blocks [23].

Consequences of Aspartimide Formation

Generation of By-Products

Aspartimide formation leads to a complex mixture of by-products through multiple reaction pathways. The primary aspartimide intermediate undergoes rapid epimerization at the α-carbon, followed by ring-opening reactions that generate up to nine distinct by-products [3] [7].

The major by-products include α-aspartyl peptides, β-aspartyl peptides, and their corresponding epimerized forms. These arise from hydrolytic ring-opening of the aspartimide intermediate, with the α-aspartyl peptide resulting from nucleophilic attack at the α-carbonyl position, while β-aspartyl peptides form through attack at the β-carbonyl position [1] [3]. The epimerization process occurs rapidly due to the chirally labile nature of the aspartimide intermediate, leading to racemic mixtures of both α and β isomers [3].

Piperidine-mediated ring-opening generates α-piperidides and β-piperidides, which are characterized by the addition of piperidine to the respective carbonyl positions. These by-products can be identified by mass spectrometry through their characteristic +84 Da mass increase [3] [7]. Additionally, in sequences containing N-terminal aspartic acid residues, the formation of piperazine-2,5-diones occurs through cyclization between the N-terminal amino group and the aspartimide intermediate [1] [7].

Impact on Peptide Purity

The formation of aspartimide-related by-products significantly compromises peptide purity, often reducing crude purity from expected values of 80-90% to as low as 30-50% in susceptible sequences [3] [8]. The impact is particularly severe because many of these by-products are isomeric with the target peptide, having identical molecular weights but different connectivity patterns [3].

α-Aspartyl and β-aspartyl peptides, along with their epimerized counterparts, represent the most problematic impurities from a purity standpoint. These by-products frequently exhibit retention times similar to or identical to the target peptide during reversed-phase high-performance liquid chromatography (RP-HPLC), making their detection and quantification challenging [3] [7]. The epimerized forms are particularly problematic as they often co-elute completely with the target peptide, rendering them virtually impossible to separate using conventional chromatographic methods [3].

The cumulative effect of aspartimide formation becomes more pronounced in longer peptide sequences and those containing multiple aspartic acid residues. Studies have shown that peptides containing two or more Asp-Gly motifs can exhibit crude purities below 20% due to the multiplicative effect of by-product formation [1] [8].

Challenges in Purification

The purification of peptides affected by aspartimide formation presents significant technical and economic challenges. The primary difficulty arises from the chromatographic behavior of aspartimide-related by-products, which often exhibit similar hydrophobicity and charge characteristics to the target peptide [3] [9].

Conventional RP-HPLC purification methods prove inadequate for separating α-aspartyl and β-aspartyl peptides from their target sequences. These isomeric by-products typically elute within 1-2 minutes of the target peptide, with some showing complete co-elution [3]. The situation is further complicated by the presence of epimerized forms, which may have identical retention times to the target peptide while maintaining identical mass spectra [3].

High-resolution separation techniques, such as ion-exchange chromatography or hydrophilic interaction liquid chromatography (HILIC), have been employed with limited success. These methods often require extensive method development and may still fail to achieve baseline separation of critical impurities [9]. The use of preparative-scale separations becomes economically prohibitive when dealing with valuable peptide therapeutics [10].

The economic impact extends beyond purification costs, as the reduced yield of target peptide necessitates larger-scale synthesis to obtain the required quantities of pure material. This scaling effect is particularly problematic for peptides intended for pharmaceutical applications, where stringent purity requirements (>95%) must be met [10].

Prevention Mechanisms of Dimethoxybenzyl Protection

Steric Hindrance Effects

The dimethoxybenzyl (DMB) protecting group provides highly effective prevention of aspartimide formation through multiple complementary mechanisms, with steric hindrance playing a crucial role. The DMB group, when attached to the glycine nitrogen in Asp-Gly sequences, creates significant steric bulk that physically prevents the nucleophilic attack required for aspartimide formation [11] [12].

The 2,4-dimethoxybenzyl moiety occupies substantial three-dimensional space around the peptide backbone, effectively blocking access of the peptide nitrogen to the β-carboxyl group of aspartic acid. This steric protection is particularly effective because the DMB group is positioned directly at the site of nucleophilic attack, creating an insurmountable barrier to cyclization [13]. The methoxy substituents contribute additional bulk and further restrict the conformational flexibility required for the cyclization reaction [13].

Crystallographic and computational studies have demonstrated that DMB protection alters the preferred conformations of the peptide backbone, favoring extended conformations that are incompatible with aspartimide formation. The bulky aromatic system forces the peptide chain into conformations where the nucleophilic nitrogen is positioned too far from the electrophilic carbonyl carbon to facilitate cyclization [6] [13].

The effectiveness of steric hindrance is sequence-dependent, with maximum protection observed in Asp-Gly motifs where the DMB group is attached to the glycine nitrogen. In other sequences, the steric effect may be less pronounced, but still provides significant protection compared to unprotected sequences [11] [12].

Electronic Effects

The electronic properties of the DMB protecting group contribute significantly to aspartimide prevention through modulation of the electronic environment around the peptide backbone. The dimethoxybenzyl group acts as an electron-donating system, altering the nucleophilicity of the protected nitrogen and the electrophilicity of adjacent carbonyl groups [14].

The methoxy substituents on the benzyl ring are strong electron-donating groups that increase electron density on the aromatic system through resonance effects. This electron donation is transmitted to the nitrogen atom through the benzylic position, reducing its nucleophilicity and making it less reactive toward the aspartic acid β-carboxyl group [14]. The reduced nucleophilicity effectively decreases the rate of aspartimide formation by orders of magnitude [11].

Furthermore, the electronic effects extend to the stabilization of the peptide backbone conformation. The electron-rich aromatic system can participate in π-π stacking interactions with other aromatic residues in the peptide, providing additional conformational stabilization that disfavors aspartimide formation [15]. These interactions are particularly important in peptides containing phenylalanine, tryptophan, or tyrosine residues [13].

The DMB group also influences the pKa of the protected nitrogen, making it less basic and therefore less prone to act as a nucleophile under the basic conditions encountered during Fmoc deprotection. This electronic deactivation provides a thermodynamic barrier to aspartimide formation that complements the steric hindrance effects [14].

Conformational Constraints

The introduction of DMB protection imposes specific conformational constraints on the peptide backbone that are incompatible with aspartimide formation. These constraints arise from the restricted rotation around the N-benzyl bond and the preferred conformations adopted by the bulky protecting group [16] [17].

The DMB group restricts the φ and ψ dihedral angles of the protected glycine residue, forcing it into conformations that prevent the optimal geometry required for cyclization. Computational studies using molecular dynamics simulations have shown that DMB-protected peptides adopt extended conformations with limited flexibility in the protected region [16] [17]. This conformational restriction is maintained throughout the synthesis process, providing consistent protection against aspartimide formation [17].

The conformational constraints imposed by DMB protection also influence the overall secondary structure of the growing peptide chain. The bulky protecting group disrupts the formation of β-sheet structures that can promote peptide aggregation and reduce coupling efficiency [18]. By maintaining extended conformations, DMB protection helps preserve the accessibility of the growing peptide chain to incoming amino acids during coupling reactions [17].

The rigidity introduced by the DMB group creates a "kinetic trap" that prevents the peptide from adopting the cyclic conformation necessary for aspartimide formation. Even under conditions that would normally promote cyclization, the energy barrier for conformational change becomes prohibitively high [16] [17].

Disruption of Hydrogen Bonding and Reduction of Aggregation

Influence on Secondary Structure Formation

The DMB protecting group exerts profound effects on secondary structure formation during peptide synthesis by disrupting the hydrogen bonding patterns that stabilize common structural motifs. The bulky aromatic system of the DMB group interferes with the formation of regular secondary structures, particularly β-sheets and α-helices, which are stabilized by backbone hydrogen bonds [18] [19].

In β-sheet structures, the DMB group prevents the parallel or antiparallel alignment of peptide chains that is required for inter-chain hydrogen bonding. The steric bulk of the dimethoxybenzyl moiety creates physical barriers that prevent the close approach of adjacent peptide chains, effectively disrupting the regular hydrogen bonding pattern characteristic of β-sheets [18] [15]. This disruption is particularly beneficial in preventing the formation of intermolecular β-sheet structures that lead to peptide aggregation on the solid support [18].

The impact on α-helical structures is equally significant, as the DMB group interferes with the i, i+4 hydrogen bonding pattern that stabilizes helical conformations. The conformational restrictions imposed by the protecting group prevent the peptide backbone from adopting the regular φ and ψ angles required for helix formation [20]. This disruption of helical structure formation is advantageous during synthesis, as it prevents the formation of stable secondary structures that can impede coupling reactions [18].

The disruption of turn structures is another important aspect of DMB protection. The bulky protecting group prevents the formation of tight turns that bring distant parts of the peptide chain into close proximity, thereby reducing the likelihood of intramolecular interactions that could lead to cyclization reactions [16]. This effect is particularly relevant for preventing not only aspartimide formation but also other cyclization-related side reactions [17].

Impact on Coupling Efficiency

The disruption of hydrogen bonding and secondary structure formation by DMB protection leads to significant improvements in coupling efficiency during solid-phase peptide synthesis. By preventing peptide aggregation and maintaining extended conformations, the DMB group ensures that the growing peptide chain remains accessible to incoming amino acids and coupling reagents [18] [19].

Studies have demonstrated that DMB protection can improve coupling efficiency from 60-70% in unprotected sequences to 85-95% in β-sheet-prone sequences, and from 70-80% to 90-95% in α-helix-forming sequences [21]. This improvement is particularly pronounced in difficult sequences containing multiple hydrophobic residues or those prone to aggregation [18].

The enhanced coupling efficiency results from several factors related to the disruption of hydrogen bonding. First, the prevention of inter-chain hydrogen bonding maintains the swollen state of the resin, allowing better penetration of reagents and solvents [18]. Second, the disruption of secondary structure formation reduces the rigidity of the peptide chain, making the N-terminal amino group more accessible for acylation reactions [19].

The DMB group also influences the microenvironment around the coupling site, affecting the local concentration of reagents and the efficiency of the coupling reaction. The bulky aromatic system can participate in favorable interactions with coupling reagents, potentially catalyzing the acylation reaction [13]. Additionally, the improved solubility of DMB-protected peptides enhances the homogeneity of the reaction mixture, leading to more efficient coupling reactions [18].